molecular formula C14H15NO5 B10900680 methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate

methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate

Cat. No.: B10900680
M. Wt: 277.27 g/mol
InChI Key: IGQXGOPKELYXPM-JXMROGBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems also helps in maintaining consistency and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-CYANO-3-(2,3,4-TRIMETHOXYPHENYL)ACRYLATE is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO5/c1-17-11-6-5-9(12(18-2)13(11)19-3)7-10(8-15)14(16)20-4/h5-7H,1-4H3/b10-7+

InChI Key

IGQXGOPKELYXPM-JXMROGBWSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C(C#N)C(=O)OC)OC)OC

Origin of Product

United States

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